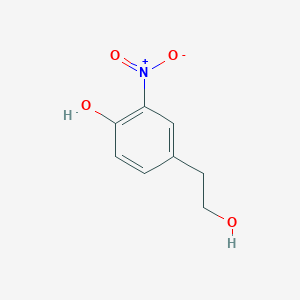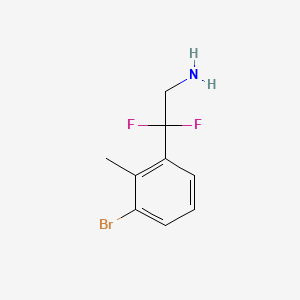
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LAH) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various substituted ethanamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The presence of bromine and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylphenylmethanol: Shares the bromine and methyl groups but lacks the difluoroethanamine structure.
2-(3-Bromo-2-methylphenyl)ethanamine: Similar structure but without the difluoro groups.
Uniqueness
2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the combination of bromine, methyl, and difluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H10BrF2N |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10BrF2N/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4H,5,13H2,1H3 |
Clé InChI |
VDAPJNNPKGRVHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


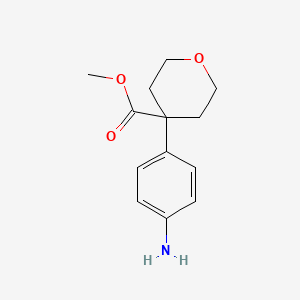
![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole](/img/structure/B13588482.png)
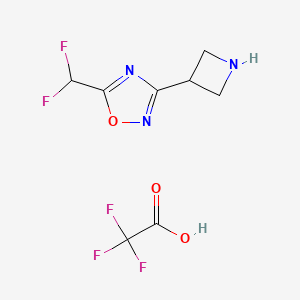
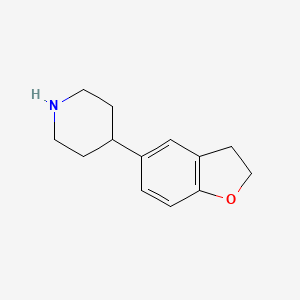
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)

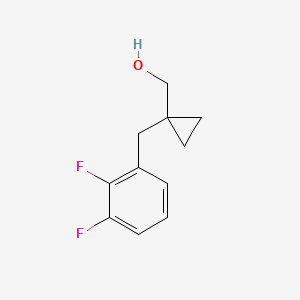

![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
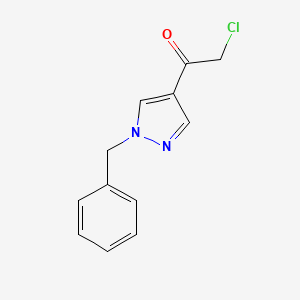
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
